2-Bromoethyl trifluoromethanesulfonate

Beschreibung

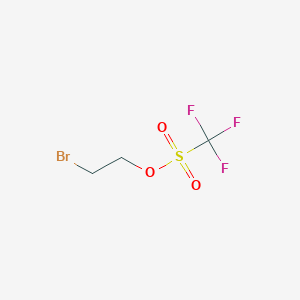

2-Bromoethyl trifluoromethanesulfonate (CAS RN: [103935-47-3], molar mass: 257.03 g/mol) is an alkyl triflate ester characterized by a bromoethyl group attached to a trifluoromethanesulfonate (triflate) moiety. It serves as a critical precursor for synthesizing [¹⁸F]BFE (1-bromo-2-[¹⁸F]fluoroethane), a radiopharmaceutical used in positron emission tomography (PET) imaging . The compound’s high reactivity stems from the triflate group, a superior leaving group, which facilitates nucleophilic substitution reactions, particularly in radiochemistry and organic synthesis .

Eigenschaften

IUPAC Name |

2-bromoethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF3O3S/c4-1-2-10-11(8,9)3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENPFZUYYWVXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448501 | |

| Record name | 2-bromoethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103935-47-3 | |

| Record name | 2-bromoethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromoethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-bromoethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs under mild conditions and involves the use of a base such as pyridine to neutralize the by-products .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromoethyl trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is introduced into various substrates .

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound are typically trifluoromethanesulfonate esters or ethers, depending on the nucleophile used in the reaction .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Reagent:

2-Bromoethyl trifluoromethanesulfonate serves as a key reagent in the synthesis of complex organic molecules. It facilitates the formation of various nitrogen-containing heterocycles, such as morpholines and azetidines.

Case Study:

A notable study demonstrated the use of this compound to cyclize easily accessible arylglycine derivatives into azetidines through a mild procedure, yielding high conversions and broad substrate scope. The reaction conditions were optimized to enhance yield and selectivity, showcasing its efficiency in synthetic applications .

Data Table: Synthesis of Azetidines

| Substrate Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aryl Glycine Derivatives | CH₂Cl₂, DBU, reflux | 62-90% | |

| β-Amino Alcohols | In situ generation with triethylamine | Excellent yields |

Photoinitiators in Polymer Chemistry

Cationic Polymerization:

The compound is recognized for its effectiveness as a photoinitiator in UV-curable systems. It enables rapid curing of coatings and adhesives under UV light, which is essential for producing durable materials used in various industries.

Case Study:

In research focused on UV-cured coatings, this compound was employed to initiate cationic polymerization, resulting in high-quality films with excellent mechanical properties . This application is particularly valuable in the automotive and aerospace sectors.

Electronics Manufacturing

Use in Photoresists:

In the electronics industry, this compound is utilized in the formulation of photoresists for printed circuit boards (PCBs). Its ability to enhance precision and reliability makes it crucial for producing high-performance electronic components.

Case Study:

Research highlighted its role in improving the resolution and sensitivity of photoresists used in PCB manufacturing. The incorporation of this compound led to better pattern fidelity during lithography processes .

Surface Modification

Enhancement of Adhesion Properties:

The compound is also applied in surface modification techniques to improve adhesion properties across various materials. This application is particularly relevant for coatings that require strong bonding to substrates.

Case Study:

Studies have shown that using this compound during surface treatments significantly enhances adhesion strength, which is vital for applications in automotive finishes and aerospace components .

Wirkmechanismus

The mechanism of action of 2-Bromoethyl trifluoromethanesulfonate involves the nucleophilic substitution of the bromine atom by various nucleophiles. This substitution reaction leads to the formation of trifluoromethanesulfonate esters or ethers, which can further participate in various chemical transformations. The trifluoromethanesulfonate group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the resulting compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Aryl Triflates: 3-Bromophenyl and 4-Bromophenyl Trifluoromethanesulfonate

Structural Differences :

- 3-Bromophenyl triflate (CAS RN: [66107-31-1]) and 4-Bromophenyl triflate (CAS RN: [66107-30-0]) are aryl triflates with bromine substituents on the phenyl ring. Their molecular weight is 305.07 g/mol, higher than 2-bromoethyl triflate due to the aromatic system .

Reactivity and Applications : - Aryl triflates are less reactive in nucleophilic substitutions compared to alkyl triflates like 2-bromoethyl triflate. They are primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) as electrophilic arylating agents .

- Pricing : 3-Bromophenyl triflate is priced at ¥29,000 for 5g and ¥8,500 for 1g (Kanto Reagents, 2022), reflecting its specialized use in small-scale organic synthesis .

Metal Triflates: Scandium(III) Trifluoromethanesulfonate

Structural Differences :

- Scandium(III) triflate (Sc(OTf)₃) is a metal triflate with Sc³⁰ coordinated to three triflate anions. It is thermally stable and non-hazardous under standard conditions . Reactivity and Applications:

- Unlike 2-bromoethyl triflate, Sc(OTf)₃ is a Lewis acid catalyst widely used in Friedel-Crafts alkylation, Diels-Alder reactions, and glycosylation due to its moisture tolerance and recyclability .

Sulfonate Esters with Bromoethyl Groups

(2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate

- Structure : Combines a bromoethyl group with a diphenylsulfonium cation and triflate counterion (molecular weight: 443.29 g/mol) .

- Applications : Used as a photoinitiator or electrophilic reagent in polymer chemistry. Its melting point (90°C) and high purity (>98%) make it suitable for controlled synthetic processes .

2-Bromotetrafluoroethyl Chlorosulfate

- Structure : Contains a bromotetrafluoroethyl group linked to a chlorosulfate moiety.

- Reactivity: Employed in synthesizing ethyl bromodifluoroacetate, a precursor for pharmaceuticals and agrochemicals. Its fluorinated backbone enhances stability under harsh reaction conditions compared to non-fluorinated analogs .

Comparative Reactivity in Solvolysis Reactions

2-Bromoethyl triflate and related sulfonates exhibit distinct solvolysis behavior:

- 1,2-Bromine Migration: In trifluoroacetolysis, 2-bromoethyl arenesulfonates (e.g., p-nitrobenzenesulfonate) show 40.8–50% 1,2-bromine migration, a phenomenon critical in understanding reaction mechanisms and designing synthetic pathways .

- Leaving Group Effects : Triflate’s superior leaving ability compared to tosylate or mesylate accelerates substitution reactions, making 2-bromoethyl triflate more reactive in SN2 processes than its sulfonate counterparts .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | CAS RN | Key Applications |

|---|---|---|---|

| 2-Bromoethyl trifluoromethanesulfonate | 257.03 | [103935-47-3] | Radiochemistry, PET imaging |

| 3-Bromophenyl triflate | 305.07 | [66107-31-1] | Cross-coupling reactions |

| Scandium(III) triflate | 492.16 | [144026-79-9] | Lewis acid catalysis |

| (2-Bromoethyl)diphenylsulfonium triflate | 443.29 | [247129-85-7] | Polymer photoinitiation |

Table 2: Reactivity Comparison

| Reaction Type | 2-Bromoethyl Triflate | 3-Bromophenyl Triflate | Scandium Triflate |

|---|---|---|---|

| Nucleophilic Substitution | High (SN2) | Low | N/A |

| Cross-Coupling | Rare | High (Suzuki-Miyaura) | N/A |

| Catalytic Activity | N/A | N/A | High (Lewis acid) |

Biologische Aktivität

Introduction

2-Bromoethyl trifluoromethanesulfonate (BETf) is an organic compound that has garnered attention in various fields of biological research, particularly in the development of radiotracers and therapeutic agents. Its unique chemical structure allows it to interact with biological systems in ways that can be harnessed for imaging and treatment purposes. This article explores the biological activity of BETf, focusing on its mechanisms of action, applications in cancer research, and synthesis.

- Chemical Formula : C3H4BrF3O3S

- Molecular Weight : 267.07 g/mol

- CAS Number : 103935-47-3

BETf is characterized by its trifluoromethanesulfonate group, which enhances its electrophilic properties, making it a useful reagent in organic synthesis and biological applications.

Interaction with Biological Targets

BETf primarily acts as a reactive electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This property is particularly useful in the development of targeted therapies and imaging agents. For instance, studies have shown that BETf can be utilized to synthesize radiolabeled compounds that selectively bind to specific proteins involved in tumorigenesis, such as MDM2.

Case Study: MDM2 Inhibition

In a study focusing on the synthesis of radiotracers for imaging MDM2 expression levels in tumors, BETf was employed to create fluorinated analogues that demonstrated significant binding affinity to the MDM2 protein. The binding was assessed using surface plasmon resonance (SPR), revealing a concentration-dependent increase in binding response at concentrations ranging from 1.25 to 20 µM .

Table 1: Binding Affinity of Fluorinated Analogs to MDM2

| Compound | Concentration (µM) | Binding Response (RU) |

|---|---|---|

| [18F]1 | 1.25 | 150 |

| [18F]1 | 5 | 300 |

| [18F]1 | 10 | 450 |

| [18F]1 | 20 | 600 |

RU = Resonance Units

The study indicated that BETf-derived compounds could serve as potential biomarkers for monitoring therapeutic responses in cancer treatment.

Synthesis of Therapeutic Agents

BETf has been utilized in the synthesis of various therapeutic agents aimed at targeting cancer cells. For example, it has been combined with rapamycin derivatives to enhance their efficacy against specific cancer types . The incorporation of BETf into drug design allows for increased specificity and reduced off-target effects.

Radiotracer Development

The ability of BETf to facilitate the labeling of compounds with fluorine-18 has made it a valuable tool in positron emission tomography (PET) imaging. This application is crucial for visualizing tumor metabolism and monitoring treatment responses in real-time .

Research Findings

Recent studies have demonstrated the effectiveness of BETf in various experimental setups:

- Cell Uptake Studies : In vitro studies using MCF-7 and HepG2 cell lines showed high uptake rates of radiolabeled compounds derived from BETf, indicating its potential for use in targeted imaging .

- Therapeutic Efficacy : The combination of BETf with established anticancer agents has shown promise in enhancing therapeutic outcomes by increasing drug delivery to tumor sites while minimizing systemic toxicity.

Q & A

Q. How can researchers mitigate challenges in scaling up syntheses involving this compound?

- Methodological Answer : Scale-up requires:

- Temperature control : Jacketed reactors to maintain -20°C during exothermic steps.

- Byproduct management : Distillation or column chromatography removes residual triflic acid.

- Safety protocols : Pressure-relief systems for potential gas evolution (e.g., HBr) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.